N~6~-propan-2-yl-L-lysine

Description

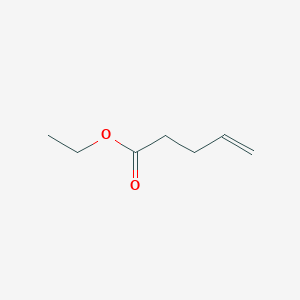

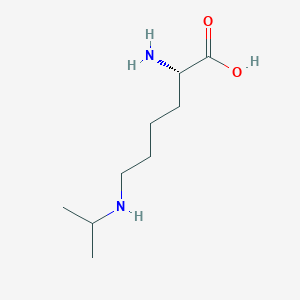

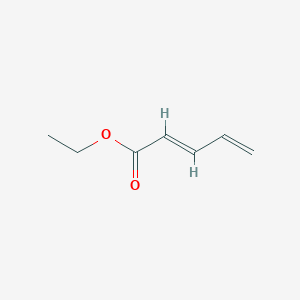

N6-propan-2-yl-L-lysine, also known as ILY, is a non-polymer compound with the molecular formula C9H20N2O2 . It has a molecular weight of 188.267 . The compound is identified by the isomeric SMILES string: CC©NCCCCC@@HO)N .

Synthesis Analysis

N6-propan-2-yl-L-lysine is a clickable amino acid derivative for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . This non-canonical lysine possesses an alkyne for bioorthogonal reaction with azides .Molecular Structure Analysis

The InChI string for N6-propan-2-yl-L-lysine is InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13)/t8-/m0/s1 . It has a formal charge of 0, with an atom count of 33, a chiral atom count of 1, and a bond count of 32 .Physical And Chemical Properties Analysis

N6-propan-2-yl-L-lysine has a molecular weight of 188.267 . It is a non-polymer type compound . The compound has a formal charge of 0, an atom count of 33, a chiral atom count of 1, and a bond count of 32 .Scientific Research Applications

Application in Food and Cosmetic Industry

Specific Scientific Field

Summary of the Application

Hexanal and hexanoic acid, which can be derived from “(S)-2-Amino-6-(isopropylamino)hexanoic acid”, have a number of applications in the food and cosmetic industry due to their organoleptic characteristics .

Methods of Application

The traditional production processes of these compounds often result in low yields, formation of unwanted by-products, and large quantities of waste . To overcome these issues, biotransformation in a microreactor is being investigated as an alternative to classical synthesis .

Results or Outcomes

.

Application in Organic Synthesis and Medicine

Specific Scientific Field

Organic Chemistry and Medicine

Summary of the Application

Hexanoic acid, which can be derived from “(S)-2-Amino-6-(isopropylamino)hexanoic acid”, is used in organic synthesis, perfume manufacturing, and medicine .

Methods of Application

Hexanoic acid is used to prepare esters by reacting with alcohols, which finds application in artificial flavors . It is also involved in the production of hexylphenols, hexanoates, and caproates .

Results or Outcomes

Hexanoic acid is also used as a non-viral gene carrier and to protect tomato plants from Botrytis cinerea .

Application in Chemical Synthesis

Specific Scientific Field

Summary of the Application

“(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid”, a derivative of “(S)-2-Amino-6-(isopropylamino)hexanoic acid”, is used in chemical synthesis .

Methods of Application

The compound is used as a starting material in various chemical reactions .

Results or Outcomes

The outcomes of these reactions depend on the specific conditions and reagents used .

Application in Physical Chemistry

Specific Scientific Field

Summary of the Application

Carboxylic acids, such as hexanoic acid derived from “(S)-2-Amino-6-(isopropylamino)hexanoic acid”, have unique physical properties that make them useful in a variety of applications .

Methods of Application

These properties, such as boiling point and solubility, can be manipulated through chemical reactions to create compounds with desired characteristics .

Results or Outcomes

The resulting compounds can be used in a variety of applications, from industrial processes to pharmaceuticals .

Application in Lipid Dissolution and Recovery

Specific Scientific Field

Summary of the Application

A combination of hydrophilic imidazole and hydrophobic hexanoic acid, which can be derived from “(S)-2-Amino-6-(isopropylamino)hexanoic acid”, showed tuneable hydrophobicity when the composition was changed . This property was used for lipid dissolution and recovery .

Methods of Application

At low imidazole content, the solvent was able to dissolve sunflower oil and algae oil . By adding imidazole to the solution of oil and the solvent, a phase split was induced between the oil-rich upper phase and the solvent-rich lower phase .

Results or Outcomes

Application in Separation of Acetic and Hexanoic Acids

Specific Scientific Field

Summary of the Application

Hexanoic acid, which can be derived from “(S)-2-Amino-6-(isopropylamino)hexanoic acid”, is used in the selective separation of acetic and hexanoic acids .

Methods of Application

The separation process involves the use of a polymer inclusion membrane with ionic liquids as a carrier .

Results or Outcomes

The outcomes of these separations depend on the specific conditions and reagents used .

properties

IUPAC Name |

(2S)-2-amino-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAWNLIZBXJSFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346530 | |

| Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-6-(isopropylamino)hexanoic acid | |

CAS RN |

5977-09-3 | |

| Record name | N6-Isopropyl- L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-ISOPROPYL- L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863QKG1AN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)